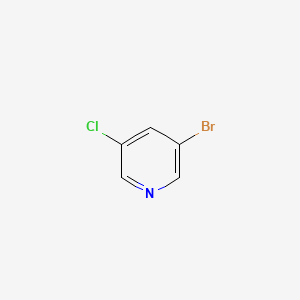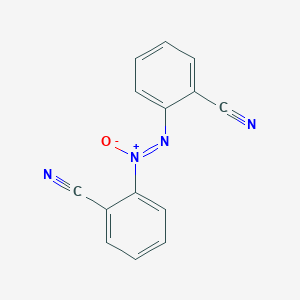
3-溴-5-氯吡啶
描述
3-Bromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H3BrClN and its molecular weight is 192.44 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-5-chloropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
3-溴-5-氯吡啶: 是各种医药化合物合成的宝贵中间体。 其卤代结构使其成为构建复杂分子的多功能结构单元,包括激酶抑制剂、抗病毒剂和抗肿瘤剂 。它在创建针对体内特定蛋白质或途径的化合物方面特别有用。
农药生产
在农药行业,3-溴-5-氯吡啶用作开发杀虫剂和除草剂的前体。 它与其他有机化合物的反应性允许合成能够有效保护农作物免受害虫和疾病的化学品 .
材料科学
该化合物在材料科学中得到应用,特别是在开发具有特定电子或光学性质的新材料方面。 将其掺入聚合物或涂层可以增强材料在各种工业应用中的性能 .
有机合成
作为一种有机中间体,3-溴-5-氯吡啶被用于各种合成反应。 它参与交叉偶联反应,例如铃木-宫浦偶联反应,这在有机分子中构建碳-碳键方面是基础的 .
生物化学研究
在生物化学中,3-溴-5-氯吡啶用作生化试剂。 它可用于修饰生物分子或用作生化测定中的示踪剂,有助于研究生物过程和发现新药 .
化学研究
该化合物在化学研究中起着至关重要的作用,用作测试和开发新的合成方法的标准试剂。 其可预测的反应性模式使其成为化学基础研究的理想候选者 .
安全和危害
When handling 3-Bromo-5-chloropyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
作用机制
Target of Action
3-Bromo-5-chloropyridine is a biochemical reagent
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, and the specific pathways affected would depend on the compound’s specific targets .
Pharmacokinetics
The compound’s molecular weight (19244 g/mol ) suggests that it could be absorbed and distributed in the body. The presence of halogens (bromine and chlorine) in the molecule may influence its metabolic stability and excretion .
Result of Action
Safety information suggests that the compound may cause respiratory irritation , indicating that it could have effects at the cellular level.
生化分析
Biochemical Properties
3-Bromo-5-chloropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling with boron reagents . This interaction is crucial for forming carbon-carbon bonds in organic synthesis. Additionally, 3-Bromo-5-chloropyridine can inhibit certain enzymes due to its halogenated structure, which can interfere with enzyme-substrate interactions.
Cellular Effects
The effects of 3-Bromo-5-chloropyridine on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-5-chloropyridine has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways . This compound can also modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Bromo-5-chloropyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the bromine and chlorine atoms in 3-Bromo-5-chloropyridine can form halogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-5-chloropyridine in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-Bromo-5-chloropyridine can lead to cumulative effects on cellular function, such as increased oxidative stress and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-chloropyridine vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can cause toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage level triggers significant adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
3-Bromo-5-chloropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity. For example, the oxidation of 3-Bromo-5-chloropyridine by cytochrome P450 enzymes can produce reactive intermediates that may contribute to its toxic effects.
Transport and Distribution
The transport and distribution of 3-Bromo-5-chloropyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Bromo-5-chloropyridine within tissues can vary depending on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 3-Bromo-5-chloropyridine can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of 3-Bromo-5-chloropyridine within these organelles can influence its biochemical effects and toxicity.
属性
IUPAC Name |
3-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDOPUBSLPBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345670 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73583-39-8 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-5-chloropyridine in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine?
A1: 3-Bromo-5-chloropyridine serves as a crucial intermediate in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine. [] The synthesis involves a two-step reaction where 2-amino-5-chloropyridine first reacts with N-bromo succinimide to yield 3-Bromo-5-chloropyridine. This intermediate then reacts with chloroacetaldehyde under specific conditions to produce the final product, 6-chloro-8-bromoimidazo[1,2-a]pyridine. []
Q2: Are there alternative synthetic routes to 6-chloro-8-bromoimidazo[1,2-a]pyridine that do not utilize 3-Bromo-5-chloropyridine?
A2: The provided research focuses solely on a specific synthetic method employing 3-Bromo-5-chloropyridine. [] Further research is required to explore alternative synthetic pathways for 6-chloro-8-bromoimidazo[1,2-a]pyridine and to compare their efficacy, cost, and environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)
![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)



![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

